N,N-Diethyl-p-phenylenediamine has found application as a reference probe in scientific research investigating the rapid chlorination rate constants. A study employed a stopped-flow spectrophotometric competition kinetics method to analyze the reaction rates. N,N-Diethyl-p-phenylenediamine served as a reference compound to effectively determine the chlorination kinetics of various substrates. Source: Sigma-Aldrich product page on N,N-Diethyl-p-phenylenediamine:
N,N-Diethyl-P-phenylenediamine is an organic compound classified as a diamine, characterized by the presence of two ethyl groups attached to the nitrogen atoms of the phenylene diamine structure. It appears as a reddish-brown to black liquid and has a molecular formula of with a molecular weight of approximately 164.28 g/mol. This compound is known for its reactivity and is insoluble in water, exhibiting a boiling point of 500 to 504°F (260 to 263°C) and a melting point ranging from 79 to 82°F (26 to 28°C) .
The biological activity of N,N-Diethyl-P-phenylenediamine has been explored primarily in terms of its potential toxicity and allergenic properties. It has been identified as an irritant, capable of causing skin irritation and dermatitis upon contact. Furthermore, it has been associated with allergic reactions in some individuals, necessitating caution during handling . The compound's interaction with biological systems may also involve oxidative stress mechanisms due to its reactivity.
N,N-Diethyl-P-phenylenediamine can be synthesized through several methods, including:
These methods highlight the versatility in synthesizing N,N-Diethyl-P-phenylenediamine depending on available starting materials and desired purity levels .
N,N-Diethyl-P-phenylenediamine finds applications across various fields:
These applications underscore the compound's significance in both industrial and laboratory settings .
Research on interaction studies involving N,N-Diethyl-P-phenylenediamine has primarily focused on its reactivity with various oxidants and its behavior in biological systems. For example, studies indicate that it can participate in complex redox reactions when exposed to persulfates without exhibiting bactericidal effects, making it suitable for environmental applications such as pollutant degradation . Additionally, its interactions with enzymes have been investigated, revealing insights into its potential as a substrate or inhibitor in biochemical pathways .
N,N-Diethyl-P-phenylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethyl-P-phenylenediamine | Two methyl groups instead of ethyl | More polar; different solubility characteristics |
N,N-Diethyl-1,4-benzenediamine | Similar structure but different substituents | Used primarily in dye production |
P-Amino-N,N-diethylaniline | Contains an amino group at para position | More hydrophilic; different reactivity profile |
4-(Diethylamino)aniline | Diethylamino group attached at para position | Shows distinct electronic properties |
These compounds illustrate variations in substituents that affect solubility, reactivity, and applications while retaining a core phenylene diamine structure .
Corrosive;Acute Toxic